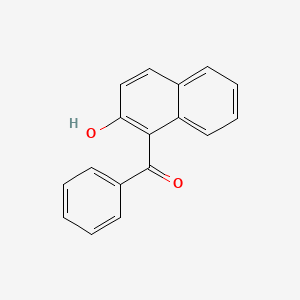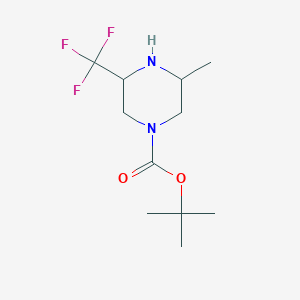![molecular formula C17H26ClNO B14169911 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine CAS No. 89062-14-6](/img/structure/B14169911.png)
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is a synthetic organic compound that features a unique chemical structure. This compound is characterized by the presence of a chloro-substituted indene moiety linked to a diethylbutanamine chain via an ether linkage. The compound’s distinct structure imparts it with specific chemical and biological properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors, often involving Friedel-Crafts alkylation or acylation reactions.
Chlorination: The indene intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Ether Formation: The chloro-substituted indene is reacted with an appropriate alcohol under basic conditions to form the ether linkage.
Amine Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed to yield the corresponding alcohol and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine can be compared with similar compounds such as:
Indene Derivatives: Compounds with similar indene moieties but different substituents or functional groups.
Chloro-Substituted Amines: Compounds with similar chloro and amine functionalities but different core structures.
Ether-Linked Compounds: Molecules with similar ether linkages but different aromatic or aliphatic groups.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89062-14-6 |
|---|---|
Molekularformel |
C17H26ClNO |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
4-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C17H26ClNO/c1-3-19(4-2)11-7-8-12-20-17-15-10-6-5-9-14(15)13-16(17)18/h5-6,9-10,16-17H,3-4,7-8,11-13H2,1-2H3 |
InChI-Schlüssel |
ZQQGUFVQPPZXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCOC1C(CC2=CC=CC=C12)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
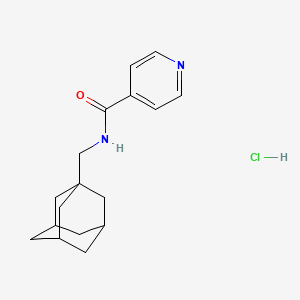
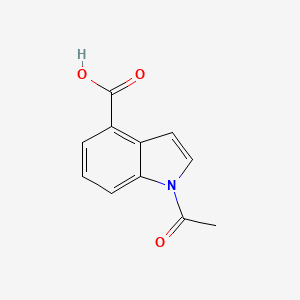
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
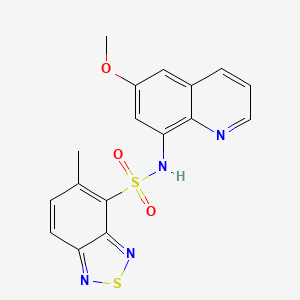
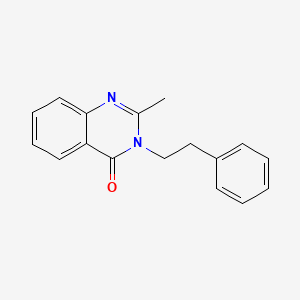
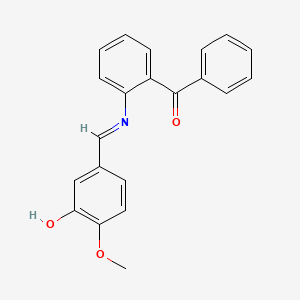
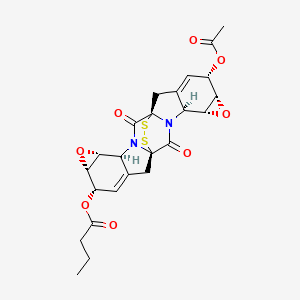

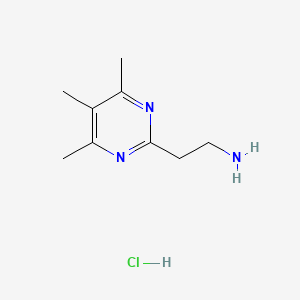
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
